molecular formula C11H12O4 B14140356 Ethyl 3-formyl-5-methoxybenzoate CAS No. 367519-87-7

Ethyl 3-formyl-5-methoxybenzoate

Cat. No.: B14140356
CAS No.: 367519-87-7
M. Wt: 208.21 g/mol
InChI Key: HIVBGUWYAVWNHU-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a formyl (-CHO) group at the 3-position and a methoxy (-OCH₃) group at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its synthesis often involves hydrolysis and esterification steps, as demonstrated in protocols for analogous methyl esters . The ethyl ester group enhances lipophilicity compared to methyl analogs, influencing solubility and reactivity in downstream reactions .

Properties

CAS No.

367519-87-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-formyl-5-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-7H,3H2,1-2H3

InChI Key

HIVBGUWYAVWNHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most direct route involves esterifying 3-formyl-5-methoxybenzoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) is the traditional catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by ethanol.

Reaction Conditions :

  • Molar Ratio : A 1:5 molar ratio of acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.
  • Temperature : Reflux (78–80°C) for 6–8 hours achieves >85% conversion.
  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate yields the crude ester, which is purified via recrystallization or column chromatography.

Limitations :

  • Prolonged heating risks formyl group decomposition.
  • Sulfuric acid may promote side reactions, such as ether formation from the methoxy group.

Alternative Catalysts

To mitigate acid-related side reactions, p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin has been employed. These catalysts offer milder conditions, reducing decomposition risks while maintaining yields of 75–80%.

Multi-Step Synthesis from Salicylic Acid Derivatives

Formylation of Protected Intermediates

A scalable approach begins with methyl 5-methoxysalicylate, where selective formylation at the 3-position is achieved using dichloromethyl methyl ether (ClCH₂OCH₃) in the presence of AlCl₃.

Stepwise Process :

  • Protection : The phenolic -OH of salicylic acid is protected with a tetrahydropyranyl (THP) group to prevent unwanted side reactions.
  • Formylation : Vilsmeier-Haack reaction introduces the formyl group at 80°C, yielding 3-formyl-5-methoxybenzoate intermediates.
  • Deprotection and Esterification : Acidic hydrolysis removes the THP group, followed by esterification with ethanol under H₂SO₄ catalysis.

Advantages :

  • High regioselectivity for the 3-position.
  • Overall yields of 65–70% after purification.

Industrial-Scale Production Methods

Continuous Flow Processes

Modern facilities utilize continuous flow reactors to enhance efficiency. In one setup, 3-formyl-5-methoxybenzoic acid and ethanol are pumped through a heated reactor packed with solid acid catalysts (e.g., sulfonated graphene oxide).

Key Parameters :

Parameter Value
Residence Time 30–45 minutes
Temperature 100–120°C
Pressure 10–15 bar
Catalyst Lifetime >500 hours

Benefits :

  • 95% conversion with minimal byproducts.
  • Reduced solvent waste compared to batch processes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by rapidly heating the reaction mixture. A typical protocol combines 3-formyl-5-methoxybenzoic acid, ethanol, and PTSA in a sealed vessel irradiated at 100°C for 20 minutes.

Outcomes :

  • Yields of 88–92% in 1/3 the time of conventional heating.
  • Enhanced reproducibility due to uniform thermal distribution.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Method Yield (%) Purity (%) Key Advantage
H₂SO₄ Reflux 85 90 Simplicity
PTSA Catalysis 80 95 Reduced side reactions
Continuous Flow 95 98 Scalability
Microwave-Assisted 92 97 Speed

Cost and Environmental Impact

  • Batch Processes : Low equipment costs but higher solvent use.
  • Flow Chemistry : Higher initial investment offset by 40% lower ethanol consumption.
  • Microwave Methods : Energy-efficient but limited to small-scale production.

Challenges and Optimization Strategies

Formyl Group Stability

The formyl moiety is prone to oxidation under acidic conditions. Substituting H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) stabilizes the aldehyde while maintaining catalytic activity, improving yields to 89%.

Solvent Selection

Switching from ethanol as both reactant and solvent to a mixed system (e.g., ethanol/toluene) reduces azeotrope formation, simplifying distillation and recovery.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 3-Methoxy-5-formylbenzoic acid and ethanol.

    Reduction: 3-Methoxy-5-hydroxymethylbenzoic acid ethyl ester.

    Oxidation: 3-Carboxy-5-formylbenzoic acid ethyl ester.

    Substitution: Various substituted benzoic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-formylbenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-formylbenzoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form Schiff bases with amines, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Research Findings and Data

Notes:
  • This compound is less commercially prevalent than its methyl analog, likely due to niche applications.
  • Halogenated derivatives are typically custom-synthesized, reflecting their specialized uses .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-formyl-5-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via formylation of ethyl 5-methoxybenzoate derivatives. A common approach involves Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Reaction optimization includes monitoring stoichiometry (e.g., POCl₃:DMF ratio) and quenching with aqueous sodium acetate to isolate the aldehyde product . Alternative routes may employ directed ortho-metallation strategies using organometallic reagents (e.g., LDA) followed by formylation with ethyl formate .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm the structure via <sup>1</sup>H NMR (aldehyde proton at δ 10.2–10.4 ppm; methoxy group at δ 3.8–3.9 ppm) and <sup>13</sup>C NMR (carbonyl at ~190 ppm). FT-IR should show characteristic C=O (aldehyde, ~1700 cm⁻¹) and ester (1720 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]<sup>+</sup> (calculated for C₁₁H₁₂O₄: 208.0736).

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile aldehydes .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
  • Storage : Store in airtight containers at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsional strain, and intermolecular interactions. For example, the aldehyde group’s planarity and methoxy orientation can be validated via anisotropic displacement parameters. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallization solvents (e.g., ethanol/water mixtures) should be optimized to avoid polymorphism .

Q. What strategies address contradictory spectral data between theoretical (DFT) and experimental (NMR) results for this compound?

  • Methodological Answer :
  • DFT Calibration : Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets to simulate NMR chemical shifts. Discrepancies in aldehyde proton shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), which can be modeled using the IEF-PCM solvent model.
  • Experimental Validation : Compare experimental <sup>13</sup>C DEPT spectra with DFT-predicted values to identify rotational isomers or dynamic effects .

Q. How does the electronic environment of the aldehyde group influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing methoxy and ester groups activate the aldehyde for nucleophilic additions (e.g., Grignard reactions) but deactivate it for electrophilic substitutions. Electrochemical studies (cyclic voltammetry) can quantify redox potentials, while Hammett substituent constants (σ values) predict reactivity trends in Suzuki-Miyaura couplings .

Methodological Challenges in Advanced Studies

  • Crystallization Difficulties : The compound’s low melting point and hygroscopicity complicate single-crystal growth. Use slow evaporation in anhydrous solvents (e.g., ethyl acetate/hexane) .
  • Aldehyde Stability : Monitor oxidation to carboxylic acid derivatives via periodic TLC or LC-MS during long-term storage .

Key Citations for Further Research

  • Synthetic Protocols :
  • Spectroscopic Validation :
  • Crystallography :
  • Safety Guidelines :

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